molecular formula C15H14N2O3 B14943748 4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one

4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B14943748
M. Wt: 270.28 g/mol
InChI Key: RMJWUKOUQOTENI-UHFFFAOYSA-N
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Description

4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyaniline group and a furo[3,4-c]pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable furo[3,4-c]pyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHOXYANILINO)-6-METHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-(4-methoxyanilino)-6-methyl-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C15H14N2O3/c1-9-7-10-8-20-15(18)13(10)14(16-9)17-11-3-5-12(19-2)6-4-11/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

RMJWUKOUQOTENI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)NC3=CC=C(C=C3)OC)C(=O)OC2

Origin of Product

United States

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